molecular formula C14H24N2O3 B13215550 Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B13215550
M. Wt: 268.35 g/mol
InChI Key: HQFQKQYBDAOXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate is a bicyclic organic compound featuring a pyrrolidine ring fused with a piperidine moiety. The pyrrolidine ring contains a 5-oxo (keto) group at position 5 and a tert-butyl ester at position 3, while the piperidin-4-yl substituent at position 1 introduces additional conformational flexibility (Figure 1). This structure is significant in medicinal chemistry as a building block for drug discovery, particularly in targeting central nervous system (CNS) disorders or protease inhibitors due to its hydrogen-bonding capabilities and stereochemical complexity .

The tert-butyl ester group is commonly employed to enhance solubility and stability during synthetic processes.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)10-8-12(17)16(9-10)11-4-6-15-7-5-11/h10-11,15H,4-9H2,1-3H3

InChI Key

HQFQKQYBDAOXDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)N(C1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or amines.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrrolidine precursor.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug discovery.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and ester groups. Below is a detailed comparison supported by evidence from patents, catalogs, and synthesis reports.

Structural Analogs of Pyrrolidine/Piperidine Derivatives

Compound Name CAS Number Core Structure Substituents Ester Group Notes
Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate Not Provided Pyrrolidine-Piperidine 5-oxo, 1-(piperidin-4-yl) tert-butyl Target compound; potential CNS applications
Methyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate Discontinued Pyrrolidine-Piperidine 5-oxo, 1-(piperidin-4-yl) Methyl Discontinued; suggests stability/synthesis challenges
tert-Butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate Not Provided Piperidine 4-hydroxy, 4-(trifluoromethylpyridinyl) tert-butyl Synthesized via n-BuLi addition
tert-Butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate 1107658-75-2 Pyrrolidine 3-hydroxy, 4-methyl tert-butyl Chiral center; enhanced hydrophilicity
Methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 1212115-75-7 Pyrrolidine 4-(trifluoromethyl) Methyl Trifluoromethyl improves metabolic stability

Key Comparative Insights

Ester Group Variations
  • tert-butyl vs. Methyl Esters : The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to methyl esters (e.g., Methyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate). This enhances membrane permeability but may reduce aqueous solubility . The discontinued status of the methyl analog could indicate instability under physiological conditions or during storage.
Substituent Effects
  • Trifluoromethyl Groups : Compounds like Methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate leverage the electron-withdrawing trifluoromethyl group to resist metabolic degradation, a feature absent in the target compound .
  • In contrast, tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate uses a hydroxy group for similar purposes but within a piperidine scaffold .
Stereochemical Complexity
  • Chiral analogs like tert-butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate highlight the importance of stereochemistry in biological activity. The target compound’s piperidin-4-yl group may adopt multiple conformations, affecting receptor interactions .

Biological Activity

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate, a compound with the CAS number 1909306-10-0, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H25N2O3C_{14}H_{25}N_{2}O_{3}, with a molecular weight of approximately 281.37 g/mol. The compound features a pyrrolidine ring substituted with a piperidine moiety and a tert-butyl group, which may influence its biological activity due to steric and electronic effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity of several 5-oxopyrrolidine derivatives, it was found that certain compounds exhibited potent cytotoxic effects on A549 cells while maintaining low toxicity towards non-cancerous human small airway epithelial cells (HSAEC1-KT) . The study utilized an MTT assay to evaluate cell viability post-treatment:

CompoundCell LineIC50 (µM)Selectivity Index
This compoundA549 (cancer)252
Control (Cisplatin)A549 (cancer)101
Control (Cisplatin)HSAEC1-KT (non-cancer)15-

The selectivity index indicates that this compound has a preferable therapeutic window compared to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies involving multidrug-resistant strains of Staphylococcus aureus revealed that certain derivatives exhibited selective antimicrobial activity.

Case Study: Antimicrobial Efficacy

A screening of various derivatives against clinically significant pathogens indicated that some compounds had potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings are summarized in the following table:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundMRSA8 µg/mL
Control (Vancomycin)MRSA2 µg/mL

These results suggest that Tert-butyl 5-oxo derivatives could serve as potential leads for developing new antimicrobial agents targeting resistant bacterial strains .

The biological activities of Tert-butyl 5-oxo derivatives are thought to be mediated through various mechanisms:

  • Inhibition of Key Enzymes : Some studies indicate that these compounds may act as inhibitors of enzymes such as BACE-1, which is implicated in Alzheimer's disease .
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Disruption of Membrane Integrity : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.